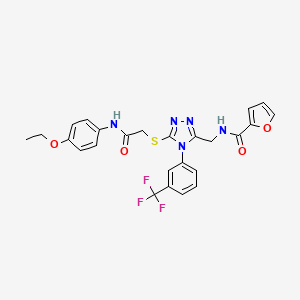

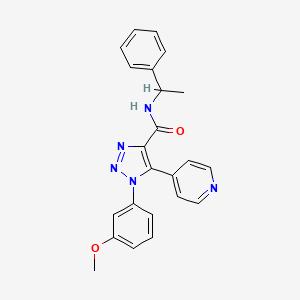

![molecular formula C16H11FN2O3S B2448550 Methyl-2-(4-Fluorobenzamido)benzo[d]thiazol-6-carboxylat CAS No. 887902-63-8](/img/structure/B2448550.png)

Methyl-2-(4-Fluorobenzamido)benzo[d]thiazol-6-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It likely contains a benzo[d]thiazole core, which is a type of heterocyclic compound . Thiazole compounds are of great interest due to their protective effect against diabetes mellitus .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate” were not found, there are general methods for synthesizing similar compounds. For instance, a catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles .Wirkmechanismus

Target of Action

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, and inhibits its function . This interaction disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacterium .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability, making it effective in reaching its target and exerting its anti-tubercular activity .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the death of the bacterium, thereby exhibiting its anti-tubercular activity .

Action Environment

The action of Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its bioavailability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s absorption and distribution .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new drugs and therapeutic agents. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate. One area of interest is in the development of new drugs and therapeutic agents based on this compound. Another area of interest is in the investigation of its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, efforts should be made to improve the solubility of this compound in water to make it more accessible for lab experiments.

Synthesemethoden

The synthesis of Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate involves a multistep process that includes the reaction of 2-aminobenzo[d]thiazole with 4-fluorobenzoyl chloride in the presence of a base to form 2-(4-fluorobenzamido)benzo[d]thiazole. The resulting compound is then reacted with methyl chloroformate in the presence of a base to produce Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate.

Wissenschaftliche Forschungsanwendungen

- Thiazole, einschließlich Derivate wie Methyl-2-(4-Fluorobenzamido)benzo[d]thiazol-6-carboxylat, weisen antimikrobielle Eigenschaften auf. Forscher haben ihr Potenzial als antibakterielle und antimykotische Mittel untersucht .

- Thiazolderivate haben sich als vielversprechend für die Verwendung als Antitumor- und Zytotoxika erwiesen. So synthetisierten Gulsory und Guzeldemirci eine verwandte Verbindung und beobachteten starke zytotoxische Wirkungen auf Prostatakrebszellen .

Antibakterielle Aktivität

Antitumor- und Zytotoxische Aktivität

Biochemische Analyse

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

methyl 2-[(4-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3S/c1-22-15(21)10-4-7-12-13(8-10)23-16(18-12)19-14(20)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEBUBVMRCSXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

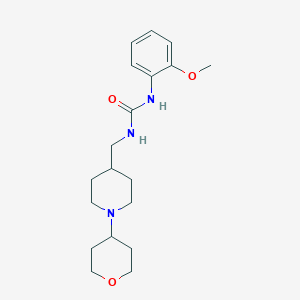

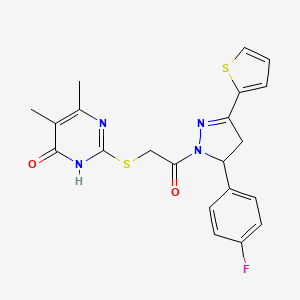

![2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide](/img/structure/B2448471.png)

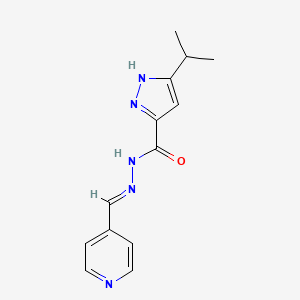

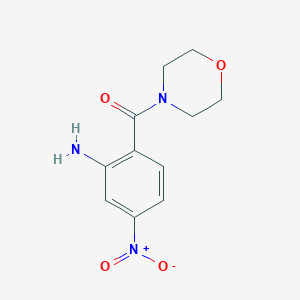

![7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2448472.png)

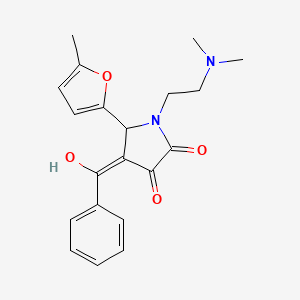

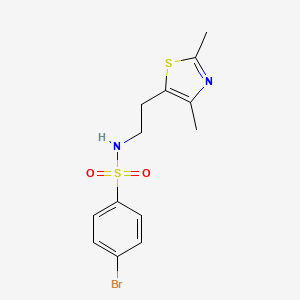

![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one](/img/structure/B2448473.png)

![2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2448474.png)

![N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2448488.png)

![N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2448489.png)